N-Methylbut-3-yn-1-amine;oxalic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

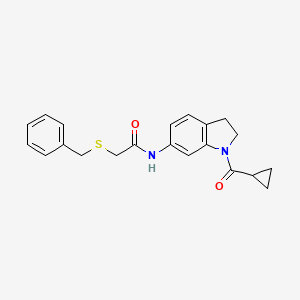

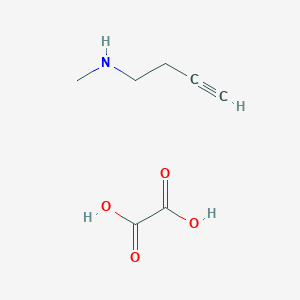

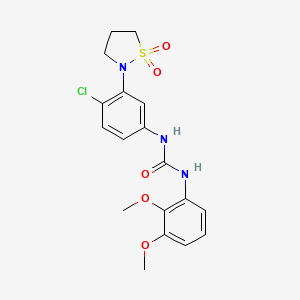

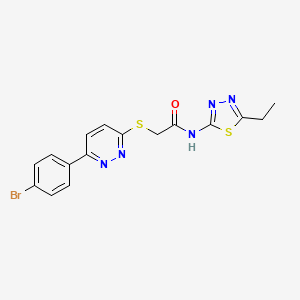

“N-Methylbut-3-yn-1-amine;oxalic acid” is a compound that involves two components: N-Methylbut-3-yn-1-amine and Oxalic acid. N-Methylbut-3-yn-1-amine is a derivative of ammonia where one hydrogen atom is replaced by a methylbut-3-yn-1-yl group . Oxalic acid is a strong dicarboxylic acid found in many plants and vegetables .

Molecular Structure Analysis

The molecular structure of N-Methylbut-3-yn-1-amine involves a nitrogen atom bonded to a methylbut-3-yn-1-yl group . Oxalic acid, on the other hand, is a dicarboxylic acid with the formula C2H2O4 .Chemical Reactions Analysis

Amines, like N-Methylbut-3-yn-1-amine, can act as weak organic bases. They have a lone electron pair on their nitrogen atoms and can accept a proton from water to form substituted ammonium ions . Oxalic acid, being an acid, can react with bases like amines to form salts .Scientific Research Applications

Synthesis and Chemical Applications

N-Methylation of Amines : N-Methylbut-3-yn-1-amine; oxalic acid is utilized in the N-methylation of primary and secondary amines. A mixture of paraformaldehyde and oxalic acid dihydrate is used for N-methylation, providing good to excellent yields without the need for toxic formalin or organic solvents (Rosenau et al., 2002).

Reductive Amination : The compounds play a role in the expedient synthesis of N-Methyl- and N-Alkylamines through reductive amination, a process significant for producing fine and bulk chemicals found in numerous life-science molecules (Senthamarai et al., 2018).

Catalysis in Organic Synthesis : N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, derived from similar compounds, is a key intermediate in the preparation of various pharmaceuticals, demonstrating its importance in organic synthesis (Fleck et al., 2003).

Aminocarbonylation Reactions : These compounds are used in aminocarbonylation reactions of aryl halides with amines, using oxalic acid as a CO source, crucial for synthesizing amides and related molecules (Reddy et al., 2019).

Environmental and Atmospheric Studies

Particle Formation in the Atmosphere : Oxalic acid's interaction with compounds like N-Methylbut-3-yn-1-amine has implications in atmospheric science, particularly in understanding new particle formation (NPF) processes (Arquero et al., 2017).

Atmospheric Relevance of Oxalic Acid Complexes : The study of oxalic acid complexes, including those formed with N-Methylbut-3-yn-1-amine, helps in understanding their concentration and role in the atmosphere, indicating potential involvement in NPF (Hong et al., 2017).

Safety And Hazards

properties

IUPAC Name |

N-methylbut-3-yn-1-amine;oxalic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N.C2H2O4/c1-3-4-5-6-2;3-1(4)2(5)6/h1,6H,4-5H2,2H3;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYXCSYNHZOOBNU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC#C.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(But-3-yn-1-yl)(methyl)amine; oxalic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-[6-(Quinolin-8-yl)pyridin-2-yl]quinoline](/img/structure/B2576732.png)

![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2576734.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2576745.png)

![Methyl 4-[4-(4-iodobenzoyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B2576748.png)

![4-Methyl-6-[4-(trifluoromethyl)piperidin-1-yl]pyrimidine](/img/structure/B2576751.png)